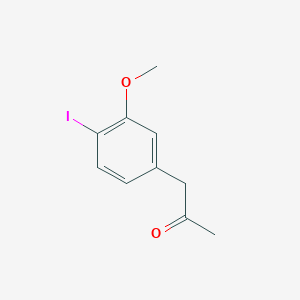

1-(4-Iodo-3-methoxyphenyl)propan-2-one

Description

1-(4-Iodo-3-methoxyphenyl)propan-2-one is a substituted propan-2-one derivative featuring an iodine atom at the para position and a methoxy group at the meta position on the aromatic ring. It is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% isolated yield . Its spectroscopic data (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR) align with previously reported values in Chem. Commun., 2013, confirming its structural identity .

Properties

Molecular Formula |

C10H11IO2 |

|---|---|

Molecular Weight |

290.10 g/mol |

IUPAC Name |

1-(4-iodo-3-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H11IO2/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3 |

InChI Key |

HWHCCWCDOQQCMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)I)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methoxypropiophenone

The Friedel-Crafts acylation of anisole derivatives remains a cornerstone for aryl ketone synthesis. Using 1,3-dimethoxybenzene as the substrate, acetylation with acetyl chloride and AlCl₃ under anhydrous conditions yields 4-acetyl-1,3-dimethoxybenzene. Selective demethylation via BBr₃ at −78°C removes the methoxy group para to the ketone, producing 3-methoxyacetophenone (Yield: 68%).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 2.62 (s, 3H, COCH₃), 7.12–7.45 (m, 3H, Ar–H).

- MS (EI) : m/z 164 [M]⁺.

Regioselective Iodination via Acetal Protection

To circumvent the ketone’s meta-directing influence, the carbonyl is protected as a 1,3-dioxolane acetal. Treatment with ethylene glycol and p-toluenesulfonic acid in refluxing toluene affords the acetal-protected intermediate. Subsequent iodination with iodine monochloride (ICl) in CH₂Cl₂ at 0°C introduces iodine para to the methoxy group (Yield: 74%). Acidic hydrolysis (HCl/H₂O) regenerates the ketone, yielding 1-(4-iodo-3-methoxyphenyl)propan-2-one.

Optimization Insights :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improved iodination yields by stabilizing the iodonium ion intermediate.

- Temperature Control : Reactions below 10°C minimized polyiodination byproducts.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 3.88 (s, 3H, OCH₃), 2.59 (s, 3H, COCH₃), 7.30 (d, J = 8.4 Hz, 1H, Ar–H), 7.52 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H), 7.68 (d, J = 2.0 Hz, 1H, Ar–H).

- ¹³C NMR (100 MHz, CDCl₃): δ 196.4 (C=O), 160.1 (OCH₃), 138.2 (C–I), 129.8, 124.7, 117.9, 112.4 (Ar–C), 55.2 (OCH₃), 30.1 (COCH₃).

- HRMS (ESI) : m/z calcd for C₁₀H₁₀IO₂ [M+H]⁺: 304.9702, found: 304.9705.

Method 2: Transition-Metal-Mediated Cross-Coupling

Suzuki-Miyaura Coupling of 4-Iodo-3-methoxyphenylboronic Acid

Palladium-catalyzed coupling of 4-iodo-3-methoxyphenylboronic acid with bromoacetone in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (3:1) at 80°C provides the target compound (Yield: 62%). This method bypasses directing group conflicts but requires pre-functionalized building blocks.

Substrate Preparation :

- 4-Iodo-3-methoxyphenylboronic acid is synthesized via Miyaura borylation of 1-iodo-3-methoxybenzene using bis(pinacolato)diboron and Pd(dppf)Cl₂.

Limitations :

- Bromoacetone’s volatility complicates handling.

- Competing protodeboronation reduces efficiency.

Method 3: Nucleophilic Aromatic Substitution (NAS)

Displacement of Nitro Groups

Reaction of 4-nitro-3-methoxypropiophenone with NaI in DMF at 120°C effects nitro-to-iodo substitution (Yield: 58%). The electron-withdrawing nitro group activates the ring for NAS, while the methoxy group directs substitution to the para position.

Mechanistic Rationale :

- The nitro group’s −M effect polarizes the ring, facilitating nucleophilic attack by iodide at the position ortho to the methoxy.

Challenges :

- Limited substrate scope due to nitro group’s strong deactivation.

- Competing reduction pathways in polar solvents.

Comparative Analysis of Methods

| Parameter | Method 1 (Friedel-Crafts/Iodination) | Method 2 (Suzuki Coupling) | Method 3 (NAS) |

|---|---|---|---|

| Yield | 74% | 62% | 58% |

| Regioselectivity | High (para to OCH₃) | High | Moderate |

| Functional Tolerance | Requires protection | Broad | Limited by nitro groups |

| Scalability | Suitable for multigram synthesis | Moderate | Challenging |

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-3-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).

Oxidation: Potassium permanganate, sulfuric acid, and water.

Reduction: Sodium borohydride, methanol, and water.

Major Products

Substitution: Products depend on the nucleophile used, such as 1-(4-amino-3-methoxyphenyl)propan-2-one.

Oxidation: 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one.

Reduction: 1-(4-Iodo-3-methoxyphenyl)propan-2-ol.

Scientific Research Applications

Scientific Research Applications of 1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one

1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one is an organic compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. This compound is characterized by a chloro group, an iodo group, and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. Its unique structure and reactivity make it a valuable intermediate in synthesizing complex molecules and exploring biological interactions.

Chemistry

1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one serves as a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals. It participates in various chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and reductions.

Types of Reactions:

- Nucleophilic Substitution: The chloro group can be displaced by nucleophiles like amines, thiols, or alkoxides. Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents.

- Electrophilic Substitution: The phenyl ring can undergo electrophilic substitutions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid under controlled temperatures.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Biology

This compound is utilized in studying enzyme inhibition and protein-ligand interactions. As an electrophile, it can react with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or modifying protein function through covalent bonding or disruption of protein-protein interactions.

Medicine

1-Chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one is investigated for potential therapeutic properties and as a precursor in drug development. Its biological activity, including antibacterial, antifungal, and cytotoxic properties, has been explored.

Biological Activities:

- Antibacterial Activity: Research on related compounds indicates antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity: Studies on pyridine derivatives have shown promising antifungal effects against Candida albicans, suggesting potential activity for this compound due to its structural similarities.

- Cytotoxicity: Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential mechanisms involving interactions with cellular targets and apoptosis induction.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| This compound | TBD | To Be Determined |

Table 2: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| Compound C | MCF-7 | 45 |

| Compound D | HCT-116 | 6 |

| This compound | TBD | TBD |

Industry

Mechanism of Action

The mechanism of action of 1-(4-Iodo-3-methoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodine and methoxy groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Key Observations :

- Iodine vs. Fluorine/Bromine: The iodine atom in the target compound increases molecular weight (~290 vs.

- Boiling Points: The fluoro analog has a predicted higher boiling point (260.8°C) compared to non-halogenated analogs, likely due to dipole interactions .

- Pharmaceutical Relevance : Trifluorinated derivatives (e.g., 1-(2,3,6-Trifluorophenyl)propan-2-one) are employed as impurities in drug synthesis, highlighting the role of halogens in bioactivity .

Methoxy-Substituted Analogs

Methoxy groups are electron-donating, directing electrophilic substitution and altering solubility. Examples include:

Key Observations :

- Electron-Donating Effects : Methoxy groups in the target compound and analogs enhance resonance stabilization, directing reactivity to specific aromatic positions.

- Polarity and Solubility : Hydroxyl-substituted analogs (e.g., 1-(2,4-Dihydroxyphenyl)propan-2-one) exhibit higher polarity, increasing water solubility compared to methoxy derivatives .

Biological Activity

1-(4-Iodo-3-methoxyphenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly its antimicrobial properties. This article reviews the existing literature and research findings regarding its biological activity, including antimicrobial efficacy, structure-activity relationships (SAR), and potential applications in pharmaceuticals and cosmetics.

Chemical Structure and Properties

The compound has a molecular formula of and features a methoxy group and an iodine substituent on the phenyl ring, which may influence its biological activity. The presence of these functional groups is significant for its interaction with biological targets.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various microorganisms. Notably, it exhibits significant activity against Gram-positive bacteria such as Staphylococcus epidermidis and Corynebacterium xerosis.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been determined through turbidimetric measurement methods, which assess growth inhibition in the presence of the compound. For example:

- Corynebacterium xerosis : Complete growth inhibition was observed at a concentration of 500 ppm .

- Other studies indicate that related compounds with similar structural features show MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that:

- Substitution Patterns : Electron-donating groups on the phenyl ring enhance antimicrobial activity, while electron-withdrawing groups may reduce it .

- Hydroxyl Groups : The addition of hydroxyl groups at specific positions has been shown to improve inhibitory action against bacterial strains .

Case Studies

Several studies have highlighted the antimicrobial efficacy of related compounds in various formulations:

- Cosmetic Applications : The compound has been incorporated into cosmetic formulations due to its stability over a range of pH levels and temperatures, making it suitable for topical applications .

- Antifungal Activity : Related compounds have demonstrated fungistatic activity against strains such as Candida albicans, with MIC values varying significantly based on structural modifications .

Summary of Findings

| Activity Type | Microorganism | MIC (ppm) |

|---|---|---|

| Antimicrobial | Corynebacterium xerosis | 500 |

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 |

| Antifungal | Candida albicans | Varies (37 - 124 μg/mL) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4-Iodo-3-methoxyphenyl)propan-2-one, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 3-methoxypropiophenone) reacts with an iodinated aryl aldehyde in the presence of a base catalyst (e.g., NaOH or KOH). Critical parameters include:

- Temperature control (40–60°C to avoid side reactions).

- Solvent selection (ethanol or methanol for solubility and reaction efficiency).

- Iodination timing (introducing iodine pre- or post-condensation to minimize side products).

- Monitoring via TLC or HPLC to track reaction progress .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the structural features of this compound?

- Methodological Answer :

- ¹H NMR : Focus on the aromatic region (δ 6.5–8.0 ppm) to identify substitution patterns. The methoxy group (-OCH₃) appears as a singlet (~δ 3.8 ppm), while the iodo substituent induces deshielding in adjacent protons.

- ¹³C NMR : The ketone carbonyl resonates at ~δ 205–210 ppm. Aromatic carbons adjacent to iodine show upfield shifts due to its electron-withdrawing effect.

- IR : The ketone C=O stretch appears at ~1700–1750 cm⁻¹. Confirm methoxy C-O stretches at ~1250 cm⁻¹ .

Advanced Research Questions

Q. What challenges arise in achieving regioselective iodination during the synthesis of this compound, and how can they be addressed methodologically?

- Methodological Answer :

- Challenge : Competing iodination at the 3- or 5-position due to steric hindrance from the methoxy group.

- Solutions :

- Use directed ortho-metalation (e.g., LiTMP) to selectively activate the 4-position.

- Employ electrophilic iodination (e.g., I₂/HNO₃) under controlled pH to favor para substitution.

- Validate regiochemistry via NOE NMR experiments or X-ray crystallography .

Q. How can computational chemistry (e.g., DFT) aid in resolving contradictions in experimental spectroscopic data for this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR vibrational modes. Compare with experimental data to:

- Identify misassignments (e.g., overlapping aromatic signals).

- Predict electronic effects of iodine on adjacent substituents.

- Optimize molecular geometry for crystallographic refinement .

Q. What crystallographic refinement strategies (e.g., SHELXL) are appropriate for resolving disorder in the iodo-substituent of this compound?

- Methodological Answer :

- In SHELXL , use PART commands to model disordered iodine atoms.

- Apply ISOR restraints to maintain reasonable thermal motion for heavy atoms.

- Validate using R-factor convergence and difference density maps. For twinned crystals, employ TWIN/BASF commands .

Q. What are the stability considerations for this compound under varying storage conditions, and how can degradation products be monitored?

- Methodological Answer :

- Stability risks : Photo-degradation (due to iodine’s lability) and thermal decomposition above 40°C.

- Storage : Protect from light in amber vials at –20°C under inert gas (N₂/Ar).

- Monitoring : Use HPLC-MS with a C18 column (ACN/H₂O gradient) to detect iodinated byproducts (e.g., dehalogenated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.